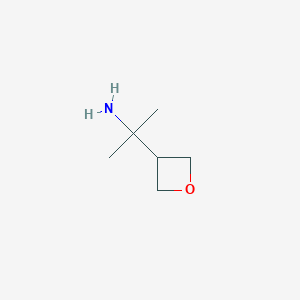

2-(Oxetan-3-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2-(oxetan-3-yl)propan-2-amine |

InChI |

InChI=1S/C6H13NO/c1-6(2,7)5-3-8-4-5/h5H,3-4,7H2,1-2H3 |

InChI Key |

ZNEWZARFNPNCDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1COC1)N |

Origin of Product |

United States |

Structural Context Within Oxetane Chemistry

The core of 2-(oxetan-3-yl)propan-2-amine's utility lies in its distinct molecular structure. The presence of the oxetane (B1205548) ring, a four-membered cyclic ether, imparts a unique three-dimensionality and polarity to the molecule. researchgate.netacs.org Oxetanes are considered attractive motifs in drug design as they can serve as replacements for less desirable functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties of the parent molecule. researchgate.net

The substitution pattern of the oxetane ring is crucial. In this compound, the propane-2-amine group is attached at the 3-position of the oxetane ring. This specific arrangement is noteworthy because 3-substituted oxetanes are often more stable and synthetically accessible compared to their 2-substituted counterparts. acs.org The primary amine functionality attached to a tertiary carbon atom further adds to the compound's chemical versatility, providing a reactive handle for a variety of chemical transformations.

Table 1: Key Structural and Molecular Data for this compound

| Property | Value |

| CAS Number | 1545881-36-4 molport.comchemicalbook.com |

| Molecular Formula | C6H13NO molport.comchemicalbook.com |

| Molecular Weight | 115.176 g/mol molport.com |

| IUPAC Name | This compound molport.com |

| SMILES | CC(C)(N)C1COC1 molport.comchemicalbook.com |

Overview of Research Significance As a Versatile Chemical Entity

The growing interest in 2-(oxetan-3-yl)propan-2-amine stems from its role as a valuable building block in the synthesis of more complex molecules. cymitquimica.comresearchgate.net The combination of the strained, polar oxetane (B1205548) ring and the reactive amine group makes it a powerful tool for medicinal chemists seeking to fine-tune the properties of drug candidates.

The incorporation of the oxetane motif can influence a molecule's solubility, metabolic stability, and lipophilicity. acs.org Furthermore, the presence of an amino group in proximity to the oxetane ring can modulate its basicity, a critical parameter for drug-receptor interactions and pharmacokinetic profiles. acs.orgacs.org Research has shown that the introduction of oxetane rings can be a late-stage strategy to improve unsatisfactory pharmacokinetic properties of lead compounds. acs.org

The synthesis of derivatives of this compound is an active area of research. For instance, methods like reductive amination, where an oxetane-containing ketone is coupled with an amine, are explored to create new analogs. vulcanchem.com The functionalization of the primary amine through reactions like alkylation or acylation allows for the generation of secondary or tertiary amines, further expanding the chemical space accessible from this versatile starting material. vulcanchem.com These modifications are often aimed at enhancing the "drug-like" properties of the resulting compounds. vulcanchem.com

The development of synthetic routes to access diverse oxetane derivatives remains a significant focus. chemrxiv.orgnih.gov The challenging nature of preparing these four-membered heterocycles has historically limited their widespread use. chemrxiv.orgnih.gov However, recent advancements in synthetic methodologies are making these valuable building blocks more readily available for inclusion in drug discovery programs. chemrxiv.orgnih.govimperial.ac.uk

An in-depth exploration of the synthetic strategies for creating this compound reveals a landscape rich with chemical ingenuity. This valuable building block, featuring a strained oxetane ring linked to a tertiary amine, presents unique synthetic challenges and opportunities. The methodologies for its construction are multifaceted, involving careful orchestration of ring formation, substituent introduction, and stereochemical control.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Oxetane (B1205548) Ring

The reactivity of the oxetane ring in 2-(oxetan-3-yl)propan-2-amine is a focal point of its chemistry, driven by the relief of ring strain. acs.org This leads to a variety of transformations, including nucleophilic ring-opening, acid- and base-catalyzed rearrangements, and functionalization of the intact ring system.

Nucleophilic Ring-Opening Reactions

The strained four-membered ring of oxetanes is prone to cleavage by nucleophiles. nih.gov These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn In the case of 3-substituted oxetanes, the nucleophile can attack either the C2 or C4 position, leading to the formation of 1,3-disubstituted propanol (B110389) derivatives.

The presence of the bulky 2-aminopropan-2-yl group at the 3-position of this compound would sterically hinder attack at the C2 and C4 positions. However, under appropriate conditions with strong nucleophiles, ring-opening can still occur. For instance, treatment with organolithium reagents or Grignard reagents could lead to the formation of tertiary alcohols.

A study on the reaction of oxetan-3-tert-butylsulfinimine with various organolithium reagents demonstrated the feasibility of nucleophilic additions to the oxetane system, yielding a variety of 3-substituted-3-aminooxetanes. acs.org While this study does not directly involve this compound, it highlights the general reactivity of the 3-aminooxetane core towards strong carbon nucleophiles.

Acid- and Base-Catalyzed Ring Transformations

Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes. rsc.org Protonation of the oxetane oxygen by a Brønsted acid enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. rsc.org Lewis acids can coordinate to the oxetane oxygen, similarly activating the ring towards nucleophilic attack. acs.org

In the context of this compound, acid catalysis could lead to intramolecular reactions. For example, protonation of the oxetane oxygen could be followed by an intramolecular attack from the primary amine, potentially leading to the formation of a 1,4-diazepane ring system after rearrangement. A related study showed that 3-(arylamino)oxetanes undergo acid-catalyzed intramolecular oxetane opening to form tetrahydro-2H-1,4-oxazocines and 1,4-oxazepanes. beilstein-journals.org

Base-catalyzed transformations of oxetanes are less common but can occur, particularly with strong bases that can deprotonate a carbon adjacent to an activating group. For this compound, strong bases are more likely to react with the primary amine.

Ring-Expansion and Fragmentation Pathways

The significant ring tension in oxetanes makes them amenable to ring-expansion reactions, providing access to larger heterocyclic systems. sioc-journal.cnsioc-journal.cn These transformations can be initiated by various reagents, including diazo compounds and under metal catalysis. sioc-journal.cnsioc-journal.cn For instance, the reaction of oxetanes with diazo compounds can lead to the formation of tetrahydrofuran (B95107) derivatives. rsc.org

A strong protic acid-catalyzed electrophilic ring expansion of oxetanes using sulfoxonium ylides has been developed to produce functionalized trans-2,3-disubstituted tetrahydrofuran derivatives stereospecifically. researchgate.net While not specifically demonstrated for this compound, this methodology suggests a potential pathway for its conversion to a substituted tetrahydrofuranamine.

Fragmentation pathways for oxetanes are also known, often occurring under thermal or photochemical conditions. These reactions can lead to the formation of an alkene and a carbonyl compound.

Functionalization of the Intact Oxetane Core

While ring-opening reactions are prevalent, methods for the functionalization of the oxetane ring while keeping it intact have also been developed. acs.org These methods are valuable for creating diverse oxetane-containing molecules. One such approach involves the ortho-lithiation of aryl-substituted oxetanes, where the oxetane ring acts as a directing group. acs.org

For non-aryl substituted oxetanes like this compound, functionalization of the intact core is more challenging. However, reactions at the C3 position are possible. For example, the synthesis of 3-aryl-3-aminooxetanes has been achieved through the reaction of oxetan-3-tert-butylsulfinimine with organolithium reagents. acs.org This suggests that derivatization at the carbon bearing the amino group might be possible under specific conditions.

Reactivity of the Primary Amine Functionality

The primary amine group in this compound exhibits typical nucleophilic and basic properties, allowing for a range of standard amine derivatizations.

Acylation and Alkylation Reactions

The primary amine of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides or via reductive amination with aldehydes or ketones can yield secondary and tertiary amines. These reactions are fundamental in modifying the properties of the molecule, for instance, to modulate its biological activity or physicochemical characteristics.

Reductive amination of oxetan-3-one with amines has been used to prepare N-substituted oxetan-3-amines, demonstrating the feasibility of forming C-N bonds at the 3-position of the oxetane ring. acs.org This principle can be applied to the primary amine of this compound for further functionalization.

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

| Nucleophilic Ring-Opening | Organolithium or Grignard reagents | Tertiary alcohol | acs.org |

| Acid-Catalyzed Ring Transformation | Brønsted or Lewis acids | Potential for intramolecular cyclization to form diazepane derivatives | beilstein-journals.org |

| Ring-Expansion | Diazo compounds, metal catalysis | Tetrahydrofuran derivatives | sioc-journal.cnsioc-journal.cnrsc.org |

| Acylation | Acyl chlorides, anhydrides | Amides | General amine chemistry |

| Alkylation | Alkyl halides, reductive amination | Secondary or tertiary amines | acs.org |

| This table provides a summary of potential reactions based on the known reactivity of oxetanes and primary amines. |

Condensation and Imine Formation Reactions

The primary amine functionality of this compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is a cornerstone of carbon-nitrogen bond formation in organic chemistry. For instance, the reaction with a generic ketone, such as 3-oxetanone (B52913), in the presence of a suitable catalyst or dehydrating agent, would yield the corresponding ketimine.

Reductive amination, a related and highly useful transformation, involves the in situ formation of an imine followed by its immediate reduction to the corresponding secondary or tertiary amine. This can be achieved by reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. This one-pot procedure is an efficient method for creating more complex amine derivatives. For example, the reductive amination of 3-oxetanone with ethylamine, followed by hydrogenation, yields N-ethyloxetan-3-amine.

The table below illustrates the expected products from the condensation and subsequent reduction of this compound with various carbonyl compounds.

| Carbonyl Compound | Condensation Product (Imine) | Reductive Amination Product |

| Acetone | N-(propan-2-ylidene)-2-(oxetan-3-yl)propan-2-amine | N-isopropyl-2-(oxetan-3-yl)propan-2-amine |

| Formaldehyde | N-(methylene)-2-(oxetan-3-yl)propan-2-amine | N-methyl-2-(oxetan-3-yl)propan-2-amine |

| Benzaldehyde | N-benzylidene-2-(oxetan-3-yl)propan-2-amine | N-benzyl-2-(oxetan-3-yl)propan-2-amine |

Interactions and Synergistic Effects Between Oxetane and Amine Reactivity

The close proximity of the oxetane ring and the amine group in this compound leads to significant electronic interactions that modulate their respective reactivities. The oxetane ring, being an electron-withdrawing group due to the electronegativity of the oxygen atom, has a notable effect on the basicity of the amine. nih.gov The pKaH of an amine alpha to an oxetane is reduced, making it less basic. nih.gov

This reduced basicity can influence the reaction rates and equilibrium positions of reactions involving the amine group. For example, in condensation reactions, the initial nucleophilic attack of the amine on the carbonyl carbon might be slower compared to a more basic amine.

The protonation of the amine under acidic conditions can, in turn, affect the reactivity of the oxetane ring. vulcanchem.com Protonation of the amine may catalyze the ring-opening of the strained oxetane. vulcanchem.com This synergistic effect is an important consideration in designing synthetic routes involving this compound.

Oxidation and Reduction Chemistry

The amine and oxetane functionalities exhibit different behaviors under oxidative and reductive conditions.

The primary amine can be oxidized to various products depending on the oxidizing agent used. vulcanchem.com For example, mild oxidation might yield a hydroxylamine, while stronger oxidants could lead to nitro or nitroso compounds. vulcanchem.com

The oxetane ring is generally stable to many common oxidizing agents but can be cleaved under harsh oxidative conditions. Conversely, the oxetane ring is typically resistant to catalytic hydrogenation conditions used for the reduction of other functional groups, such as nitro groups or double bonds.

Reduction chemistry primarily targets derivatives of the amine. For instance, as mentioned in the context of reductive amination, the imine formed from the condensation of the amine with a carbonyl compound can be readily reduced to a secondary amine. Amides derived from the amine can also be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride.

The following table summarizes the expected outcomes of common oxidation and reduction reactions on the functional groups of this compound.

| Reaction Type | Reagent | Functional Group | Expected Product |

| Oxidation | Peroxy acids | Amine | Nitroalkane |

| Oxidation | Potassium permanganate | Amine | Potential for various oxidation states |

| Reduction | H2, Pd/C | Imine (from condensation) | Secondary Amine |

| Reduction | LiAlH4 | Amide (from acylation) | Secondary Amine |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of 2-(Oxetan-3-yl)propan-2-amine in solution. Through a suite of 1D and 2D NMR experiments, each atom's environment and its relationship to neighboring atoms can be mapped out.

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of the hydrogen atoms and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show distinct signals corresponding to the different proton environments within the molecule.

The aminopropane portion of the molecule features two methyl groups. Due to the chiral center at the 3-position of the oxetane (B1205548) ring, these methyl groups are diastereotopic and would theoretically appear as two separate singlets. However, in practice, they may resolve as a single six-proton singlet depending on the solvent and resolution. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The oxetane ring protons present a more complex pattern. The methine proton at the C3 position (CH) couples with the adjacent methylene (B1212753) protons (CH₂) at the C2 and C4 positions. These methylene protons are themselves diastereotopic and will exhibit complex splitting patterns, often appearing as multiplets. acs.orgdocbrown.info

A representative, predicted ¹H NMR data table is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.7 - 4.5 | Multiplet | 2H | Oxetane CH₂ (H-2/H-4) |

| ~ 4.4 - 4.2 | Multiplet | 2H | Oxetane CH₂ (H-2/H-4) |

| ~ 3.5 - 3.3 | Multiplet | 1H | Oxetane CH (H-3) |

| ~ 1.6 (broad) | Singlet | 2H | -NH₂ |

| ~ 1.1 | Singlet | 6H | -C(CH₃)₂ |

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework of the molecule. Each unique carbon atom in a distinct electronic environment gives rise to a separate signal.

For this compound, six distinct carbon signals are expected. The two methyl carbons, being equivalent, would produce a single resonance. The quaternary carbon, directly attached to the nitrogen atom, appears at a characteristic downfield shift. The carbons of the oxetane ring are particularly noteworthy; the two methylene carbons (C2 and C4) are equivalent and appear as a single peak, while the methine carbon (C3) appears at a different chemical shift. acs.orgdocbrown.info The electronegative oxygen atom in the oxetane ring influences the chemical shifts of the ring carbons, causing them to appear in a specific region of the spectrum. libretexts.org

A predicted ¹³C NMR data table is shown below.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 78 | CH₂ | Oxetane C-2/C-4 |

| ~ 55 | Quaternary C | -C (CH₃)₂ |

| ~ 40 | CH | Oxetane C-3 |

| ~ 28 | CH₃ | -C(C H₃)₂ |

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, advanced 2D NMR experiments are employed. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the oxetane methine proton (H-3) and the protons of the two adjacent methylene groups (H-2/H-4), confirming their spatial proximity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton. For example, the proton signals in the 4.2-4.7 ppm range would correlate with the carbon signal at ~78 ppm, confirming their assignment to the oxetane methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) couplings between protons and carbons. HMBC is crucial for establishing the connectivity between different parts of the molecule. Key correlations would include the signal from the methyl protons (~1.1 ppm) to the quaternary carbon (~55 ppm) and the oxetane methine carbon (C-3, ~40 ppm). This confirms the attachment of the isopropylamine (B41738) group to the oxetane ring at the correct position.

Carbon (13C) NMR Spectroscopy for Carbon Skeleton Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. savemyexams.com This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₆H₁₃NO), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimental value, confirming the molecular formula and ruling out other possibilities with the same nominal mass. brentford.hounslow.sch.uk

| Ion Formula | Calculated m/z |

| [C₆H₁₃NO + H]⁺ | 116.11260 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. wikipedia.orglongdom.org This technique provides detailed structural information by revealing the molecule's weakest bonds and most stable fragments.

The fragmentation of this compound is expected to be dominated by alpha-cleavage, a common pathway for amines. libretexts.org This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.

A primary fragmentation pathway involves the cleavage of the bond between the oxetane ring and the aminopropane moiety. This results in the formation of a highly stable iminium ion, which is often the most abundant peak (the base peak) in the spectrum. docbrown.info

[M+H]⁺ → [C₃H₈N]⁺ + C₃H₅O•

This fragmentation produces the characteristic 2-aminopropan-2-ylium ion. Other potential fragmentations could involve the loss of a methyl radical from the molecular ion or ring-opening fragmentation of the oxetane moiety. libretexts.org

A proposed MS/MS fragmentation table is provided below.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 116.1 | 101.1 | 15.0 | [M+H - CH₃]⁺ |

| 116.1 | 58.1 | 58.0 | [C₃H₈N]⁺ (2-aminopropan-2-ylium) |

| 116.1 | 44.1 | 72.0 | [C₂H₆N]⁺ (Iminium ion from further fragmentation) |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in the this compound molecule. These two methods are complementary, as their selection rules differ; IR absorption requires a change in the dipole moment during a vibration, whereas Raman scattering requires a change in the bond's polarizability. libretexts.org

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the primary amine, the aliphatic carbon framework, and the oxetane ring. Based on data from analogous aliphatic amines and oxetane-containing molecules, the following peaks can be predicted: docbrown.inforsc.org

N-H Stretching: A broad band (or a doublet) is expected in the region of 3500-3300 cm⁻¹, which is characteristic of the N-H bond stretching vibrations in a primary amine. docbrown.info

C-H Stretching: Absorptions due to aliphatic C-H stretching from the isopropyl and oxetane methylene groups are predicted to occur between 3000 and 2800 cm⁻¹. docbrown.info

N-H Bending: A sharp band characteristic of the N-H bending (scissoring) vibration of a primary amine is expected around 1650-1580 cm⁻¹. docbrown.info

C-O-C Stretching: The key vibration for the oxetane ring is the asymmetric C-O-C ether stretch, which typically appears as a strong band in the 1150-980 cm⁻¹ region. rsc.org

C-N Stretching: The stretching vibration for the C-N bond in an aliphatic amine is expected in the 1250-1020 cm⁻¹ range. docbrown.info

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (Broad) | 3500 - 3300 (Weak) | Often appears as a doublet in primary amines. |

| Primary Amine (R-NH₂) | N-H Bend | 1650 - 1580 (Sharp) | 1650 - 1580 (Medium) | Helps distinguish from carbonyl groups. docbrown.info |

| Aliphatic C-H | C-H Stretch | 3000 - 2800 (Strong) | 3000 - 2800 (Strong) | Relates to isopropyl and oxetane groups. |

| Oxetane Ring | C-O-C Stretch | 1150 - 980 (Strong) | 1150 - 980 (Medium) | Asymmetric stretch is strong in IR. rsc.org |

X-ray Crystallography for Solid-State Conformation and Intermolecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related oxetane derivatives allows for a detailed prediction of its solid-state structure. uni-muenchen.devulcanchem.commdpi.com

Studies on various substituted oxetanes reveal that the four-membered ring is not planar but adopts a "puckered" conformation to relieve ring strain. uni-muenchen.devulcanchem.com The bond angles within the ring are significantly compressed compared to their ideal sp³ values, with C-O-C angles around 91.5° and internal C-C-C angles as low as 85.1°. uni-muenchen.de

Chromatographic Techniques for Purity, Separation, and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from reactants and byproducts, assessment of its purity, and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. For the analysis of primary amines, reversed-phase HPLC is commonly employed. chromatographyonline.comd-nb.info A typical method would utilize a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or dilute trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orggoogle.com The amine is detected as it elutes from the column, most commonly by a UV-Vis detector. rsc.org The retention time is a characteristic property of the compound under specific conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) google.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water rsc.org |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile rsc.org |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min rsc.org |

| Column Temperature | 35 °C google.com |

| Detection | UV at 215 nm google.com |

| Injection Volume | 5 µL chromatographyonline.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds and is well-suited for monitoring the progress of chemical reactions. ccsknowledge.com Due to the polar nature of the primary amine group in this compound, which can lead to poor peak shape (tailing) on standard GC columns, derivatization is often necessary. sigmaaldrich.com Converting the amine to a less polar derivative, such as a tert-butyldimethylsilyl (TBDMS) ether, enhances its volatility and improves chromatographic performance. sigmaaldrich.com

In a typical application, small aliquots of a reaction mixture would be taken over time, derivatized, and injected into the GC. The disappearance of starting materials and the appearance of the product peak can be tracked to determine the reaction's endpoint.

Coupling chromatographic separation with mass spectrometry detection provides an unparalleled level of analytical detail, confirming both the retention time and the mass of the analyte.

LC-MS (Liquid Chromatography-Mass Spectrometry) LC-MS is particularly useful for analyzing complex mixtures containing this compound. After separation via HPLC, the eluent is directed into a mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI) in positive mode, the primary amine is readily protonated. rsc.orgnih.gov This would generate a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the protonated molecule ([M+H]⁺). For this compound (C₆H₁₃NO, Molecular Weight: 115.17), this peak would be expected at an m/z of approximately 116.18. This technique unequivocally confirms the presence and molecular weight of the compound in a sample.

GC-MS (Gas Chromatography-Mass Spectrometry) For more volatile samples or after derivatization, GC-MS provides structural information through characteristic fragmentation patterns. sigmaaldrich.com When the separated compound elutes from the GC column, it is typically ionized by electron impact (EI), which is a higher-energy technique that causes the molecule to break apart in a reproducible way. The resulting mass spectrum serves as a molecular "fingerprint." For this compound, expected fragments would include the loss of a methyl group (M-15) or cleavage of the C-C bond adjacent to the nitrogen, providing definitive structural confirmation.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the distribution of electrons.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of pharmaceutical interest. DFT calculations on oxetane (B1205548) derivatives typically employ functionals like B3LYP to investigate their electronic properties. nih.gov For 2-(oxetan-3-yl)propan-2-amine, DFT studies would focus on optimizing the molecular geometry to find the most stable arrangement of atoms.

These calculations would reveal key bond lengths and angles. The oxetane ring itself is known to be strained, with C-C-C and C-O-C bond angles deviating significantly from the ideal tetrahedral angle of 109.5°. acs.org The introduction of the bulky tert-butylamine (B42293) substituent at the 3-position is expected to influence the puckering of the oxetane ring. acs.org

Furthermore, DFT can be used to calculate the distribution of electron density, highlighting regions that are electron-rich or electron-poor. The oxygen atom of the oxetane and the nitrogen atom of the amine group are expected to be electron-rich, making them potential sites for hydrogen bonding. acs.org The inductive effect of the electronegative oxygen atom in the oxetane ring can influence the basicity of the nearby amine group, a property that can be quantified through pKa calculations using DFT in conjunction with a solvent model. nih.gov

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) can provide a more accurate description of electron correlation than standard DFT functionals, albeit at a higher computational cost. rsc.org

For this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT. They can provide a more refined picture of the electronic structure and are particularly useful for studying non-covalent interactions that may play a role in the molecule's conformational preferences and intermolecular interactions. rsc.orgwisc.edu

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape and flexibility. warwick.ac.uk By simulating the motion of atoms over time, MD can reveal the preferred three-dimensional structures of this compound and the energy barriers between different conformations.

For this compound, key areas of investigation using MD would include:

Ring Puckering: The oxetane ring can exist in a puckered or a nearly planar conformation, and the presence of substituents influences this equilibrium. acs.org MD simulations can quantify the degree of puckering and the dynamics of this motion.

Side Chain Conformation: The rotational freedom around the bond connecting the propan-2-amine group to the oxetane ring allows for multiple conformations of the side chain. MD simulations can identify the most populated and energetically favorable orientations.

Solvent Effects: By performing simulations in an explicit solvent like water, it is possible to study how the solvent molecules interact with the compound and influence its conformation. This is particularly relevant for understanding its solubility and behavior in a biological environment.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict the reactivity of a molecule and elucidate the mechanisms of its reactions. For this compound, this involves identifying the most likely sites for chemical reactions and calculating the energy profiles of potential reaction pathways.

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions under certain conditions, often catalyzed by acids. researchgate.net Theoretical studies on the ring-opening polymerization of oxetane have shown that the reaction proceeds via the attack of an oxygen atom from one molecule onto a carbon atom of a protonated oxetane cation. rsc.orgrsc.org For this compound, computational models could predict the regioselectivity of such a ring-opening, i.e., whether a nucleophile would preferentially attack the C2 or C4 position of the oxetane ring.

The amine group also represents a reactive site, capable of acting as a nucleophile or a base. DFT calculations can be used to model its reactions, such as acylation or alkylation, and to understand how the electronic properties of the oxetane ring influence the reactivity of the amine.

Computational Analysis of Ring Strain and Stability of Oxetane Derivatives

The oxetane ring possesses a significant amount of ring strain, estimated to be around 106 kJ/mol. mdpi.com This strain is a key factor in its chemical reactivity and has been the subject of theoretical studies. researchgate.net Computational methods can be used to quantify the ring strain in this compound and compare it to other substituted oxetanes.

The stability of the oxetane ring is highly dependent on its substitution pattern. It has been observed that 3,3-disubstituted oxetanes exhibit greater stability. nih.gov In the case of this compound, which is a 3-monosubstituted oxetane, computational analysis could provide insights into its relative stability compared to other isomers or substituted oxetanes. acs.org This is particularly relevant for its potential use in drug discovery, where metabolic stability is a crucial parameter. acs.orgnih.gov

Chemoinformatics and Virtual Screening Approaches in Chemical Space Exploration

Chemoinformatics utilizes computational methods to analyze large datasets of chemical compounds. The exploration of the chemical space of oxetane-containing molecules is an active area of research in medicinal chemistry. nih.govacs.orgresearchgate.net Oxetanes are considered valuable building blocks because they introduce three-dimensionality and can serve as bioisosteric replacements for other functional groups like carbonyls or gem-dimethyl groups. beilstein-journals.orgbeilstein-journals.org

Virtual screening campaigns could then use these libraries to identify molecules that are predicted to bind to a specific biological target. The structural and electronic properties of this compound, as determined by the computational methods described above, would be crucial for its behavior in these in silico screening experiments.

Applications in Synthetic Chemistry and Materials Science

Role as a Building Block in Complex Chemical Synthesis

The strategic combination of a reactive oxetane (B1205548) ring and a functional amine group makes 2-(Oxetan-3-yl)propan-2-amine a potent tool for synthetic chemists. This compound serves as a versatile scaffold for the construction of intricate molecular architectures, including novel heterocyclic systems and polyfunctionalized organic molecules.

Synthesis of Novel Heterocyclic Systems

The strained four-membered oxetane ring in this compound is susceptible to ring-opening reactions, a characteristic that chemists can exploit to forge new heterocyclic structures. acs.orgresearchgate.net The presence of the primary amine provides a convenient handle for a variety of chemical transformations. For instance, the amine can be acylated, alkylated, or used in condensation reactions to build more complex frameworks. These reactions can be followed by an intramolecular ring-opening of the oxetane by a nucleophile introduced through the amine functionality, leading to the formation of larger, more elaborate heterocyclic systems. This strategy provides access to a diverse range of nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.govacs.org

The synthesis of oxetane-containing analogues has been explored in the development of potent inhibitors for various biological targets. acs.org For example, the incorporation of an oxetane moiety has been shown to improve the metabolic stability and solubility of parent compounds in drug discovery programs. acs.org While specific examples detailing the use of this compound in the synthesis of novel heterocyclic systems are emerging, the established reactivity of similar 3-amino-oxetane building blocks suggests its significant potential in this area. acs.org

Construction of Polyfunctionalized Organic Molecules

The dual functionality of this compound allows for the sequential or orthogonal functionalization of the molecule, enabling the construction of polyfunctionalized organic molecules with high precision. The primary amine can be readily converted into a wide array of functional groups, such as amides, sulfonamides, and ureas, through well-established synthetic protocols. mdpi.com Simultaneously, the oxetane ring can be retained as a key structural element or can be opened to introduce further diversity.

The tert-butyl group attached to the amine-bearing carbon atom provides significant steric hindrance, which can influence the regioselectivity of reactions and the conformational preferences of the resulting molecules. This steric bulk can be advantageous in directing the outcome of synthetic transformations and in designing molecules with specific three-dimensional shapes, a crucial aspect in modern drug design. researchgate.net The synthesis of various oxetane amino acid derivatives has been reported, highlighting the utility of oxetane-containing building blocks in creating structurally diverse and functionally rich molecules. mdpi.comresearchgate.net

Contribution to Chemical Library Diversity and Design

In the realm of drug discovery and high-throughput screening, the diversity of a chemical library is paramount for identifying new lead compounds. This compound offers a unique scaffold that can significantly broaden the chemical space of such libraries. The incorporation of the oxetane motif, a relatively under-explored heterocyclic system, provides access to novel regions of chemical space. nih.gov

| Property | Contribution to Library Diversity | Reference |

| Novel Scaffold | Introduces the under-explored oxetane ring system. | nih.gov |

| Physicochemical Modulation | Acts as an isostere for common functional groups, allowing fine-tuning of properties. | researchgate.netnih.gov |

| Three-Dimensionality | The non-planar oxetane ring and the bulky tert-butyl group impart a distinct 3D character to molecules. | nih.gov |

Potential Applications in Polymeric Materials and Chemical Engineering

The unique reactivity of the oxetane ring also positions this compound as a promising candidate for applications in materials science, particularly in the synthesis and modification of polymers.

Monomer or Cross-linking Agent in Polymer Synthesis

The strained nature of the oxetane ring allows it to undergo ring-opening polymerization, typically initiated by cationic or anionic catalysts, to form polyethers. acs.orgmdpi.com While the polymerization of the parent oxetane is well-known, the presence of the bulky 2-aminopropan-2-yl substituent in this compound would likely influence the polymerization process and the properties of the resulting polymer. The steric hindrance might affect the rate of polymerization and the molecular weight of the polymer.

Furthermore, the primary amine functionality opens up the possibility of using this compound as a cross-linking agent. The amine groups can react with other functional groups present in a polymer backbone, such as epoxides or isocyanates, to form a cross-linked network. This would enhance the mechanical strength, thermal stability, and chemical resistance of the material. The synthesis of hyperbranched polyoxetanes has been demonstrated, showcasing the potential for creating complex polymer architectures from oxetane-based monomers. mdpi.com

Modification of Polymer Properties

Beyond its role as a monomer, this compound can be used to modify the properties of existing polymers. The amine group can be grafted onto polymer chains containing suitable reactive sites, thereby introducing the oxetane moiety as a pendant group. This modification can alter the surface properties of the polymer, such as its hydrophilicity and adhesion characteristics.

Catalytic and Stereoselective Applications

While direct, published research detailing the specific use of This compound as a catalyst is not extensively documented, its structural features—a chiral amine combined with a strained oxetane ring—suggest significant potential in catalytic and stereoselective applications. The presence of a primary amine on a sterically hindered tertiary carbon, adjacent to the polar, hydrogen-bond-accepting oxetane moiety, makes it an intriguing candidate for roles as both a chiral ligand in metal-catalyzed reactions and as an organocatalyst.

The field of asymmetric catalysis often utilizes chiral amines and their derivatives to create stereoselective environments for chemical transformations. The oxetane ring itself is a valuable functional group in medicinal chemistry and can act as a hydrogen-bond acceptor, potentially influencing the conformational rigidity and electronic properties of a catalytic system. acs.org The strained nature of the four-membered ether ring can also play a role in directing reactions or imparting unique reactivity. thieme-connect.de

Potential as a Chiral Ligand:

The primary amine group of This compound can be readily functionalized to create a variety of bidentate or polydentate ligands for transition-metal catalysis. For example, conversion to phosphine, oxazoline, or other nitrogen-containing heterocycles could yield ligands suitable for metals like palladium, rhodium, iridium, or copper. These complexes could potentially be applied in a range of asymmetric transformations.

By analogy, chiral ligands derived from amino alcohols are widely used in stereoselective synthesis. beilstein-journals.org The oxetane ring in This compound could serve a similar purpose to the hydroxyl group in traditional amino alcohols, acting as a coordinating group or a rigidifying structural element. The development of chiral spirodiphosphine monoxide ligands (SDP(O)) for palladium-catalyzed asymmetric C-O bond formation highlights the success of chiral ligands in creating highly enantioselective environments for the synthesis of related oxygen-containing heterocycles. acs.org

Table 1: Representative Enantioselective Transformations Using Chiral Ligands (Illustrative Potential) This table presents data for analogous catalytic systems to illustrate the potential efficacy if this compound were used as a ligand precursor.

| Reaction Type | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Intramolecular Aryl C-O Coupling | Pd(OAc)₂ / (R)-SDP(O) | 2-(2-bromophenoxy)propane-1,3-diol | 91 | 96 | acs.org |

| Carbonyl-Ene Reaction | Imidodiphosphate Catalyst | Olefinic Aldehyde | >95 | 94 | organic-chemistry.org |

| Intramolecular Amination | Copper Catalyst | Alkyl Carbamate | 75-95 | N/A | organic-chemistry.org |

Potential in Organocatalysis:

The primary amine functionality is a cornerstone of organocatalysis, capable of activating substrates through the formation of iminium or enamine intermediates. Chiral primary amines derived from cinchona alkaloids, for instance, have been successfully employed in asymmetric aza-Michael additions. beilstein-journals.orgThis compound could potentially catalyze similar reactions. The steric bulk provided by the tertiary carbon center and the adjacent oxetane may impart high levels of stereocontrol.

Research into intramolecular aza-Michael additions using chiral primary-tertiary diamines as catalysts has shown that high yields and excellent enantioselectivity (up to 99% ee) can be achieved in the synthesis of piperidines. beilstein-journals.org This suggests that a molecule like This compound could be effective in related conjugate addition reactions.

Table 2: Examples of Asymmetric Organocatalytic Reactions (Illustrative Potential) This table showcases results from organocatalytic reactions using chiral amines, suggesting potential applications for this compound.

| Reaction Type | Catalyst | Reactants | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cascade aza-Michael-Aldol | Cinchona-based Primary Amine | α,β-Unsaturated Ketone, 2-Oxoacetate | 70-91 | ~92 | beilstein-journals.org |

| Intramolecular aza-Michael | Chiral Diamine | Enone Carbamate | 75-95 | up to 99 | beilstein-journals.org |

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Strategies for Oxetane-Amine Scaffolds

The synthesis of oxetane-containing molecules, particularly those with amine functionalities, has historically been a challenge, limiting their broader application. nih.govacs.org However, recent years have seen significant progress in developing new and more efficient synthetic methodologies. acs.org Traditional methods often rely on the intramolecular Williamson etherification of 1,3-diols, but this can be hampered by competing elimination reactions, especially with certain substitution patterns. mdpi.com

Modern strategies are expanding the synthetic toolkit available to chemists. Key areas of development include:

De Novo Ring Construction: New methods for building the oxetane (B1205548) ring from the ground up are being actively explored. These include C–O and C–C bond-forming cyclizations, [2+2] cycloadditions like the Paternò–Büchi reaction, ring expansions, ring contractions, and O-H insertions. beilstein-journals.orgbeilstein-journals.org For instance, visible-light-mediated Paternò–Büchi reactions between simple alkenes and α-ketoesters have emerged as a versatile approach. beilstein-journals.org

Functionalization of Core Building Blocks: Oxetan-3-one has become a crucial and versatile starting material for a wide array of derivatives. beilstein-journals.orgnih.gov Recently, a two-step, modular, and scalable method was developed for creating oxetane-amine bioisosteres starting from oxetan-3-one. researchgate.net This process involves forming a reactive amine-benzotriazole intermediate that can then be coupled with various organometallic reagents under mild conditions. researchgate.net

Advanced Catalytic Methods: The combination of photoredox and nickel cross-coupling catalysis has enabled unprecedented syntheses, such as the creation of 3-aryl-3-aminooxetanes from amino acids. beilstein-journals.orgnih.gov This reaction proceeds via an oxidative decarboxylation to generate an aminooxetanyl radical, demonstrating a novel pathway to these valuable scaffolds. nih.gov Another innovative approach involves a defluorosulfonylative coupling to access similar structures. nih.gov

Modular and High-Throughput Approaches: To accelerate the discovery process, methods for parallel synthesis are being developed. The Silicon Amine Protocol (SLAP) allows for the modular synthesis of substituted N-heterocycles from widely available starting materials, and this has been adapted for high-throughput library preparation. ethz.ch Similarly, a new strategy starting from saturated heterocyclic ketones enables the "stitching in" of amine groups at positions that are difficult to target with standard methods, using a sequence of mild photochemical reactions mediated by iridium and cobalt catalysts. x-chemrx.com

A recent practical method for synthesizing 3-aryl-3-aminooxetanes utilizes a combination of photoredox and nickel catalysis, tolerating a variety of functional groups. beilstein-journals.orgnih.gov

| Synthetic Strategy | Key Features | Starting Materials | Catalyst/Reagent Examples | Reference |

|---|---|---|---|---|

| Modular Synthesis via Benzotriazole Adducts | Two-step, scalable, broad scope for amine and organometallic partners. | Oxetan-3-one, Amines, Organometallic Reagents | Benzotriazole, Grignard or Organozinc Reagents | researchgate.net |

| Photoredox/Nickel Dual Catalysis | Unprecedented decarboxylative C-N coupling. | Amino Acids, Aryl Halides | Photoredox Catalyst, Nickel Catalyst | beilstein-journals.orgnih.gov |

| Paternò–Büchi Reaction | [2+2] photocycloaddition, atom-economical. | Carbonyls, Alkenes | Visible Light Photosensitizers | beilstein-journals.org |

| Silicon Amine Protocol (SLAP) | Modular, suitable for high-throughput synthesis of heterocycles. | SLAP Reagents, Aldehydes/Ketones | Photoredox Catalyst | ethz.ch |

Exploration of Undiscovered Reactivity Profiles

The inherent strain of the four-membered oxetane ring (approx. 106 kJ·mol⁻¹) is a defining feature that dictates its reactivity. nih.govmdpi.com While this strain can be exploited for ring-opening reactions, much of the chemical behavior of complex oxetanes remains to be discovered. acs.orgnih.gov

Current research is moving beyond predictable transformations to explore more unusual reactivity:

Strain-Heightened Oxetanes: Modifications to the oxetane ring, such as the introduction of an exocyclic double bond (e.g., 2-methyleneoxetanes) or spiro-fused rings, significantly increase the ring strain and open up novel reaction pathways. nih.gov For example, unlike simple oxetanes, 2-methyleneoxetanes can react with nucleophiles at the C4 position to release an enolate instead of an alkoxide. nih.gov These strained systems can also undergo unique rearrangements and isomerizations, such as conversion to homopropargyl alcohols. nih.gov

Formation of Oxetane Oxocarbenium Ions: The protonation of enol ethers derived from oxetanes can generate oxetane oxocarbenium ions. These reactive intermediates can be trapped by nucleophiles to create 2,2-disubstituted oxetanes, providing a route to synthetically challenging substitution patterns. nih.gov

New Ring-Opening and Ring-Expansion Reactions: The strain in the oxetane ring facilitates its use as a synthetic intermediate for ring-opening and expansion reactions, leading to more complex molecular architectures. acs.org Researchers are continually investigating new catalysts and conditions to control the regioselectivity and stereoselectivity of these transformations.

The exploration of these novel reactivity profiles is crucial for expanding the synthetic utility of oxetane-amine scaffolds beyond their role as simple bioisosteres, enabling their use as versatile building blocks in complex molecule synthesis.

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical discoveries from the lab to industrial-scale production requires robust, scalable, and safe synthetic processes. Flow chemistry and automated synthesis platforms are emerging as key enabling technologies in this regard. nih.govsci-hub.se The synthesis of heterocyclic compounds, often plagued by long reaction times and harsh conditions, stands to benefit significantly from these approaches. nih.govsci-hub.se

The application of these technologies to oxetane-amine synthesis offers several advantages:

Enhanced Safety and Scalability: Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe use of highly reactive intermediates and exothermic reactions that can be difficult to control in traditional batch reactors. This is particularly relevant for strained ring systems like oxetanes. The continuous nature of flow synthesis also enables straightforward scalability. ethz.chnih.gov

Access to Novel Chemical Space: Flow chemistry can enable reactions that are difficult or impossible to perform under batch conditions, thereby expanding the range of accessible molecules. sci-hub.se The ability to couple multi-step reactions in a sequential flow setup without intermediate purification steps streamlines the synthesis of complex molecules. sci-hub.se

While the application of flow chemistry specifically to 2-(oxetan-3-yl)propan-2-amine is not yet widely documented, the successful synthesis of other complex heterocycles and amines using these methods demonstrates a clear and promising future direction. ethz.chnih.gov

Advancements in Computational Prediction of Chemical Behavior and Utility

In parallel with synthetic advancements, in silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. Computational chemistry allows for the prediction of a wide range of properties, guiding synthetic efforts toward compounds with the highest potential. nih.govrsc.org

For oxetane-amine scaffolds, computational approaches are being used to:

Predict Physicochemical and ADMET Properties: Web-based tools and specialized software can predict key drug-like properties, including solubility, lipophilicity (logD), pKa, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. tandfonline.comresearchgate.net This allows for the early-stage filtering of large virtual libraries to prioritize candidates for synthesis.

Model Reactivity and Stability: Quantum mechanics methods, such as Density Functional Theory (DFT), are used to calculate parameters that correlate with chemical reactivity and stability. nih.govresearchgate.net For instance, the Lowest Unoccupied Molecular Orbital (LUMO) energy has been shown to be highly correlated with the rate of hydrolytic metabolism of oxetanes by microsomal epoxide hydrolase (mEH) for structurally similar compounds. researchgate.net This allows medicinal chemists to design molecules with reduced metabolic liability.

Elucidate Reaction Mechanisms: Computational modeling helps to understand and validate proposed reaction mechanisms. DFT calculations were used to support the mechanistic proposal for the photoredox/nickel-catalyzed synthesis of 3-aryl-3-aminooxetanes, which proceeds through an aminooxetanyl radical intermediate. beilstein-journals.orgnih.gov

Forecast Material Properties: For applications beyond pharmaceuticals, molecular dynamics simulations can predict the mechanical and thermal properties of oxetane-containing polymers, guiding the design of new materials. rsc.org

| Computational Method | Predicted Property | Application in Oxetane Chemistry | Reference |

|---|---|---|---|

| Quantum Mechanics (DFT) | LUMO Energy, Heats of Formation, Strain Energy | Predicting metabolic stability (hydrolysis rate) and intrinsic reactivity. | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Glass Transition Temperature, Elastic Moduli | Designing energetic polymers and other materials with specific mechanical properties. | rsc.org |

| ADMET Prediction Tools | Solubility, logD, pKa, Permeability | Screening virtual libraries to prioritize compounds with favorable drug-like properties. | tandfonline.comresearchgate.net |

| Molecular Docking | Binding Affinity, Binding Pose | Predicting interactions with biological targets to guide inhibitor design. | researchgate.net |

The synergy between advanced synthetic methods, deeper understanding of reactivity, enabling technologies like flow chemistry, and predictive computational modeling is poised to unlock the full potential of this compound and related scaffolds, paving the way for new innovations in science and medicine. datahorizzonresearch.com

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Reductive Amination | 65–78 | 90–95 | Byproduct formation | |

| Nucleophilic Substitution | 70–85 | 88–93 | Regioselectivity control |

Advanced: How can factorial design optimize reaction parameters for enantioselective synthesis?

Methodological Answer:

Factorial design (e.g., 2³ full factorial) is effective for identifying critical parameters:

- Variables : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).

- Response Variables : Enantiomeric excess (EE%), yield.

Case Study Framework:

Screening Experiments : Test combinations (e.g., 40°C vs. 80°C, 5 mol% vs. 10 mol% catalyst, THF vs. DCM).

ANOVA Analysis : Identify significant interactions (e.g., X₁×X₂ affects EE% more than X₃).

Optimization : Use response surface methodology (RSM) to refine conditions. For chiral amines, a Ru-based catalyst in THF at 60°C with 8 mol% loading achieved 92% EE .

Key Insight : Solvent polarity (X₃) showed non-linear effects on stereoselectivity, suggesting micellar or aggregation-driven mechanisms .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.5–4.0 ppm for oxetane protons) and ¹³C NMR (δ 70–80 ppm for oxetane carbons) confirm structure .

- HPLC-MS : Reverse-phase C18 columns with ESI+ ionization detect trace impurities (e.g., oxidation byproducts) .

- X-ray Crystallography : Resolves stereochemical ambiguity for enantiopure batches .

Q. Table 2: Analytical Data

| Technique | Critical Parameters | Application Example | Reference |

|---|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | Methyl group integration | |

| HPLC-MS | 0.1% TFA in H₂O/ACN, 254 nm | Purity ≥99% validation |

Advanced: How to resolve contradictions in reported biological activity data across solvents?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition) often stem from solvent-induced conformational changes or aggregation:

- Solvent Screening : Test DMSO, PBS, and ethanol at 1–5% v/v. For oxetane derivatives, DMSO ≥2% can denature protein targets, leading to false negatives .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) under physiological buffer conditions to validate interactions .

- Molecular Dynamics (MD) Simulations : Model solvent effects on ligand-receptor docking (e.g., water vs. DMSO) to predict artifacts .

Recommendation : Use PBS with ≤1% DMSO for in vitro assays to balance solubility and bioactivity .

Advanced: What computational strategies predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For oxetane amines, LUMO energies correlate with susceptibility to ring-opening reactions .

- Machine Learning (ML) : Train models on PubChem reaction datasets to forecast regioselectivity in cross-coupling reactions. Transfer learning from adamantane derivatives improved prediction accuracy by 18% .

Case Study : DFT-guided synthesis of this compound derivatives identified optimal conditions for Pd-catalyzed C–N coupling (yield: 82%, TOF = 12 h⁻¹) .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and −20°C for 1–6 months. Monitor via HPLC for oxidation (e.g., amine → imine) or hydrolysis (oxetane ring opening) .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations. For oxetane amines, k increased by 3× at 40°C vs. 25°C .

Stabilization Strategy : Lyophilization with trehalose (1:1 w/w) reduced hydrolysis by 90% at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.